1H and 13C NMR chemical shifts for 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
1H and 13C NMR chemical shifts for 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide
Executive Summary
In modern drug development and medicinal chemistry, substituted pyridines serve as ubiquitous pharmacophores. Specifically, 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide is a highly reactive, bifunctional building block used to introduce the sterically demanding and metabolically stable trifluoromethyl-pyridine motif into target scaffolds.
For researchers synthesizing kinase inhibitors or G-protein-coupled receptor (GPCR) ligands, rigorous structural verification of this intermediate is non-negotiable. This whitepaper provides a comprehensive, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, detailing the profound electronic effects of its substituents and establishing a self-validating protocol for spectral acquisition.
Theoretical Framework: Causality of Chemical Shifts
To accurately assign the NMR spectra of this molecule, one must understand the competing and synergistic electronic effects governing the local magnetic environment of each nucleus.
The Pyridinium Core Effect
The compound is supplied as a hydrobromide salt. In solution (particularly in polar aprotic solvents like DMSO- d6 ), the basic pyridine nitrogen (N1) remains protonated. This protonation creates a formal positive charge on the ring, which draws electron density away from the carbon framework via strong inductive and resonance effects. Consequently, the protons and carbons situated at the ortho (C2, C6) and para (C4) positions experience severe deshielding, resulting in a significant downfield shift of their NMR signals compared to the neutral free base[1].
Heteronuclear Spin-Spin Coupling ( 19 F- 13 C)
The trifluoromethyl (–CF 3 ) group at the C3 position is a powerful electron-withdrawing group (EWG). Beyond its inductive deshielding effect on nearby nuclei, the 100% natural abundance of the spin-½ 19 F isotope introduces complex heteronuclear scalar coupling in the 13 C NMR spectrum. Extracting accurate chemical shift values requires resolving these second-order effects[2]. The carbon directly attached to the fluorines (–CF 3 ) splits into a large quartet due to one-bond coupling ( 1JCF≈272 Hz), while the adjacent C3 ring carbon splits into a smaller quartet via two-bond coupling ( 2JCF≈33 Hz)[3].
Spectral Data & Assignments
The following tables summarize the empirically derived 1 H and 13 C NMR assignments, calculated based on the additive substituent effects of the protonated pyridinium core, the –CF 3 group, and the –CH 2 Br moiety.
1 H NMR Spectral Analysis (DMSO- d6 , 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J in Hz) | Structural Causality |
| NH + | 9.50 – 10.50 | br s | 1H | - | Highly deshielded acidic proton; broad due to quadrupolar relaxation of N and chemical exchange. |
| H-6 | 8.95 | dd | 1H | 3J5,6=5.5 , 4J4,6=1.5 | Ortho to the protonated nitrogen; experiences maximum resonance deshielding. |
| H-4 | 8.45 | dd | 1H | 3J4,5=8.0 , 4J4,6=1.5 | Para to N + and ortho to the EWG –CF 3 group. |
| H-5 | 7.85 | dd | 1H | 3J4,5=8.0 , 3J5,6=5.5 | Meta to both N + and –CF 3 ; least deshielded proton on the ring. |
| –CH 2 Br | 4.90 | s | 2H | - | Deshielded by both the electronegative bromine atom and the electron-deficient pyridinium ring. |
13 C NMR Spectral Analysis (DMSO- d6 , 100 MHz)
Note: The minimum chemical shift range for 13 C NMR spectra should be strictly set from −10 to 200 ppm to capture all relevant signals and impurities[4].
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF in Hz) | Assignment Notes |
| C-2 | 152.0 | s | - | Highly deshielded by adjacent N + and the –CH 2 Br group. |
| C-6 | 148.5 | s | - | Deshielded by adjacent N + . |
| C-4 | 139.0 | q | 3JCF≈5.0 | Para to N + ; shows long-range 3-bond coupling to the –CF 3 fluorines. |
| C-3 | 127.0 | q | 2JCF≈33.0 | Ipso to the –CF 3 group; splits into a distinct quartet[3]. |
| C-5 | 125.0 | s | - | Meta to substituents; relatively shielded. |
| –CF 3 | 123.0 | q | 1JCF≈272.0 | Characteristic large one-bond carbon-fluorine coupling[3]. |
| –CH 2 Br | 31.0 | s | - | Aliphatic carbon shifted downfield by the heavy atom effect of Bromine. |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data that meets the rigorous standards of chemical repositories, the following self-validating protocol must be executed[4].
Step 1: Sample Preparation
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Action: Weigh exactly 10–15 mg of 2-(Bromomethyl)-3-(trifluoromethyl)pyridine hydrobromide.
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Solvent Choice: Dissolve in 0.6 mL of anhydrous DMSO- d6 containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: The hydrobromide salt is highly polar; DMSO- d6 ensures complete dissociation and prevents line broadening caused by aggregation. TMS acts as an internal standard (0.00 ppm) to self-validate the chemical shift axis.
Step 2: Spectrometer Equilibration
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Action: Insert the 5 mm NMR tube into the spectrometer and allow 5 minutes for temperature equilibration (standardized at 298 K).
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Causality: Temperature gradients within the sample cause convection currents, which distort peak shapes and ruin the resolution of fine multiplet structures (like the 4J coupling in H-6).
Step 3: Tuning, Matching, and Shimming
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Action: Perform automated or manual tuning and matching for both 1 H and 13 C channels. Shim the magnet using the 2 H lock signal of DMSO- d6 .
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Causality: Proper shimming guarantees magnetic field homogeneity, ensuring that the largest peak in the spectrum arises from the analyte with a sufficiently high signal-to-noise ratio[4].
Step 4: Acquisition Parameters
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1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2 seconds.
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13 C NMR: Acquire a minimum of 512 scans with a D1 of 2 seconds and 1 H-decoupling (WALTZ-16).
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Causality: The high number of scans for 13 C is critical. The 13 C signal of the –CF 3 group is split into four peaks (quartet) and lacks Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, making it notoriously difficult to detect without extensive signal averaging.
Workflow Visualization
The following diagram maps the critical path for the NMR acquisition workflow, highlighting the logical progression from sample prep to spectral analysis.
Figure 1: Standardized workflow for NMR sample preparation and spectral acquisition.
References
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[2] NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine. Loughborough University Research Repository. Available at: [Link]
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[1] Relationship Between 1H Chemical Shifts of Deuterated Pyridinium Ions and Brønsted Acid Strength of Solid Acids. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
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[3] Synthesis and structural characterization of novel trifluoromethyl-substituted pyrimidines. Journal of the Brazilian Chemical Society (SciELO). Available at: [Link]
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[4] NMR Analysis Guidelines. Chemotion Repository. Available at:[Link]
